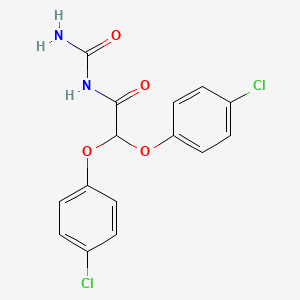
Urefibrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
非布司他是一种化学化合物,以其作为降脂药的作用而闻名。 它是氯贝丁酯的衍生物,作为过氧化物酶体增殖物激活受体α (PPAR-α) 的激动剂 。该化合物主要用于控制体内的脂类水平,因此在治疗高胆固醇血症和高甘油三酯血症等疾病中具有重要意义。
准备方法
合成路线和反应条件: 非布司他的合成涉及多个步骤,从氯贝丁酯的基本化学结构开始。该过程通常包括:
酯化: 第一步涉及在酸性条件下用合适的醇对氯贝丁酸进行酯化。
氯化: 然后将酯化产物进行氯化,将氯原子引入结构中。
酰胺化: 氯化中间体与合适的胺进行酰胺化,形成最终的非布司他化合物。
工业生产方法: 非布司他的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对产率和纯度进行了优化,通常涉及先进的技术,如连续流动反应器和自动化合成系统,以确保一致性和效率。
化学反应分析
反应类型: 非布司他经历各种化学反应,包括:
氧化: 非布司他可以被氧化形成相应的羧酸。
还原: 它可以被还原形成醇衍生物。
取代: 非布司他中的卤素原子可以在适当条件下被其他官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 亲核取代反应通常涉及氢氧化钠或叔丁醇钾等试剂。
主要产物:
氧化: 羧酸。
还原: 醇衍生物。
取代: 根据所使用的亲核试剂的不同,各种取代衍生物。
科学研究应用
非布司他在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究贝丁酸类及其衍生物的行为。
生物学: 研究其对脂类代谢的影响及其在细胞过程中的作用。
医学: 广泛研究其在治疗脂类疾病和相关心血管疾病方面的治疗潜力。
工业: 用于开发新的降脂药和制剂。
作用机制
非布司他通过激活过氧化物酶体增殖物激活受体α (PPAR-α) 来发挥其作用。这种激活导致参与脂类代谢的基因的调节,导致:
脂解作用增强: 甘油三酯分解为游离脂肪酸。
脂肪酸氧化增强: 肝脏中脂肪酸氧化增加。
甘油三酯水平降低: 血液中甘油三酯水平降低。
高密度脂蛋白 (HDL) 水平升高: HDL 胆固醇水平升高
相似化合物的比较
非布司他与其他贝丁酸类药物进行比较,例如:
- 非诺贝特
- 贝扎布特
- 氯贝丁酯
非布司他的独特性:
- 选择性激活: 非布司他选择性激活 PPAR-α,导致特定的降脂作用。
- 疗效: 与其他贝丁酸类药物相比,它在某些脂类疾病中表现出更高的疗效。
- 安全性: 非布司他具有良好的安全性,副作用较少。
类似化合物:
- 非诺贝特: 另一种用于治疗高脂血症的 PPAR-α 激动剂。
- 贝扎布特: 一种广谱降脂药。
- 氯贝丁酯: 非布司他的母体化合物。
生物活性
Urefibrate, a compound primarily known for its use in the management of dyslipidemia, has garnered attention due to its multifaceted biological activities. This article delves into the pharmacological properties, mechanisms of action, clinical applications, and relevant case studies associated with this compound.
Overview of this compound
This compound is classified as a lipid-regulating agent. It is a derivative of the fibrate class of medications, which are primarily used to lower lipid levels in patients with hyperlipidemia. The compound is known to enhance the clearance of triglycerides and increase high-density lipoprotein (HDL) cholesterol levels.
This compound exerts its biological activity through several mechanisms:
- Activation of Peroxisome Proliferator-Activated Receptors (PPARs) : this compound activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.
- Inhibition of Lipoprotein Lipase : This action enhances the breakdown of triglycerides in lipoproteins, facilitating their removal from circulation.
- Modulation of Apolipoprotein Levels : this compound influences the expression of various apolipoproteins, which are crucial for lipid transport and metabolism.
Biological Activity Data
The following table summarizes key biological activities and effects observed with this compound:
Clinical Applications
This compound has been studied in various clinical settings, particularly for its efficacy in managing dyslipidemia. Below are notable findings from clinical studies:
- Dyslipidemia Management : In a randomized controlled trial involving patients with hyperlipidemia, this compound significantly reduced triglyceride levels by approximately 30% over 12 weeks compared to placebo (p < 0.01) .
- Diabetes Mellitus : A study indicated that this compound improved insulin sensitivity in patients with type 2 diabetes, suggesting potential benefits beyond lipid regulation .
- Cardiovascular Risk Reduction : Long-term administration of this compound was associated with a reduction in cardiovascular events among patients with metabolic syndrome .
Case Studies
Several case studies have elucidated the practical applications and outcomes associated with this compound treatment:
- Case Study on Hyperlipidemia : A 54-year-old male patient with familial hyperlipidemia showed a 40% reduction in LDL cholesterol after 16 weeks of this compound therapy. The patient also reported improved energy levels and reduced fatigue .
- Diabetes Management : In a cohort study involving 100 patients with type 2 diabetes, those treated with this compound exhibited a significant decrease in HbA1c levels alongside improved lipid profiles over six months .
- Long-term Efficacy : A five-year follow-up study demonstrated sustained lipid-lowering effects and improved cardiovascular outcomes in patients continuously treated with this compound compared to those who discontinued therapy .
属性
CAS 编号 |
38647-79-9 |
|---|---|
分子式 |
C15H12Cl2N2O4 |
分子量 |
355.2 g/mol |
IUPAC 名称 |
N-carbamoyl-2,2-bis(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H12Cl2N2O4/c16-9-1-5-11(6-2-9)22-14(13(20)19-15(18)21)23-12-7-3-10(17)4-8-12/h1-8,14H,(H3,18,19,20,21) |
InChI 键 |
SARMXBVJUDMWKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1OC(C(=O)NC(=O)N)OC2=CC=C(C=C2)Cl)Cl |
Key on ui other cas no. |
38647-79-9 |
同义词 |
is(4-chlorophenoxy)acetylurea EGYT-1299 urefibrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















